molecular formula C33H50O4S2 B1668246 Camobucol CAS No. 216167-92-9

Camobucol

Cat. No.: B1668246
CAS No.: 216167-92-9
M. Wt: 574.9 g/mol
InChI Key: FGBGXESDYFKUFX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AGIX-4207 involves several steps, starting with the preparation of the key intermediate, 3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl thioether. This intermediate is then reacted with 2,6-bis(1,1-dimethylethyl)phenoxyacetic acid under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial production methods for AGIX-4207 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

AGIX-4207 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions are typically derivatives of AGIX-4207 with modified functional groups, which may exhibit different biological activities.

Scientific Research Applications

AGIX-4207 has a wide range of scientific research applications, including:

    Chemistry: AGIX-4207 is used as a model compound to study the mechanisms of antioxidant and anti-inflammatory activities.

    Biology: In biological research, AGIX-4207 is used to investigate the cellular and molecular mechanisms underlying oxidative stress and inflammation.

    Medicine: AGIX-4207 has potential therapeutic applications in treating chronic inflammatory diseases such as rheumatoid arthritis.

    Industry: In the pharmaceutical industry, AGIX-4207 is used as a lead compound for developing new drugs with improved efficacy and safety profiles.

Mechanism of Action

Properties

IUPAC Name

2-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50O4S2/c1-29(2,3)22-15-20(16-23(27(22)36)30(4,5)6)38-33(13,14)39-21-17-24(31(7,8)9)28(37-19-26(34)35)25(18-21)32(10,11)12/h15-18,36H,19H2,1-14H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBGXESDYFKUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OCC(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176004
Record name Camobucol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216167-92-9
Record name Camobucol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216167929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Camobucol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAMOBUCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ7798X3IR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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